molecular formula C31H25N3O B4305422 2-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

2-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

Cat. No. B4305422
M. Wt: 455.5 g/mol
InChI Key: NHNIXSAWFZSSEP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole, commonly known as MIIP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

MIIP has been shown to intercalate into DNA, leading to the stabilization of the DNA structure. This property makes it a promising candidate for the detection of DNA damage. MIIP has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
MIIP has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. It has also been found to reduce the expression of matrix metalloproteinases, which are enzymes involved in tissue remodeling and cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of MIIP is its high selectivity and sensitivity for the detection of DNA damage. However, its use in vivo is limited due to its poor solubility and potential toxicity.

Future Directions

1. Development of more efficient synthesis methods to improve the yield and purity of MIIP.
2. Investigation of the potential use of MIIP as a diagnostic tool for cancer and other diseases.
3. Optimization of MIIP for in vivo applications by improving its solubility and reducing its toxicity.
4. Exploration of the use of MIIP in combination with other drugs for cancer treatment.
5. Study of the mechanism of action of MIIP in more detail to better understand its biological effects.
In conclusion, MIIP is a promising compound with potential applications in various fields, including cancer diagnosis and treatment, and the detection of DNA damage. Further research is needed to fully understand its mechanism of action and optimize its use for in vivo applications.

Scientific Research Applications

MIIP has been extensively studied for its potential use as a fluorescent probe for the detection of DNA damage. It has also been investigated for its antitumor and anti-inflammatory properties.

properties

IUPAC Name

2-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6-diphenylimidazo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3O/c1-22-13-17-26(18-14-22)34-28(23-15-19-27(35-2)20-16-23)21-33-30(25-11-7-4-8-12-25)29(32-31(33)34)24-9-5-3-6-10-24/h3-21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNIXSAWFZSSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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